

Photophysical Properties of Coumarin 152 in Ethanol: A Technical Guide

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Compound of Interest

Compound Name: Coumarin 152

Cat. No.: B1214713

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This guide provides an in-depth analysis of the absorption and emission spectra of **Coumarin 152** dissolved in ethanol, tailored for researchers, scientists, and professionals in drug development. It covers the core photophysical parameters, detailed experimental protocols for their measurement, and a visualization of the underlying electronic transitions.

Core Photophysical Data

The photophysical characteristics of **Coumarin 152** in ethanol are crucial for its application as a fluorescent probe and laser dye. The key spectral data are summarized in the table below. These values are influenced by the solvent environment due to changes in the dipole moment of the dye upon excitation.^[1]

Parameter	Value	Unit	Reference
Absorption Maximum (λ_{abs})	392	nm	[1]
Emission Maximum (λ_{em})	502	nm	[1]
Stokes Shift	110	nm	Calculated
Molar Absorptivity (ϵ)	Data not available in provided search results		M-1cm-1
Fluorescence Quantum Yield (Φ_f)	0.38	-	[1]

Experimental Protocols

Accurate determination of the absorption and emission spectra of **Coumarin 152** requires precise experimental procedures. The following protocols are based on established methodologies in steady-state and time-resolved fluorescence spectroscopy.[1][2]

Sample Preparation

- Materials: Laser-grade **Coumarin 152** and spectroscopic grade ethanol are required.[1]
- Solution Preparation: Prepare a stock solution of **Coumarin 152** in ethanol. From the stock solution, prepare a series of dilute solutions with absorbances at the excitation wavelength of less than 0.1 to avoid inner-filter effects.[2][3] A typical concentration is in the range of 10^{-4} to 10^{-5} M.[2]

Absorption Spectroscopy

- Instrumentation: A UV-Vis spectrophotometer is used for absorbance measurements.[2]
- Procedure:
 - Record the absorbance spectrum of the ethanol solvent as a blank.

2. Measure the absorbance spectra of the **Coumarin 152** solutions.
3. The wavelength of maximum absorbance (λ_{abs}) is determined from the peak of the spectrum.

Emission Spectroscopy

- Instrumentation: A spectrofluorometer capable of measuring corrected emission spectra is required.[2]
- Procedure:
 1. Set the excitation wavelength to the absorption maximum (λ_{abs}) of **Coumarin 152** in ethanol.
 2. Record the fluorescence emission spectrum of the ethanol blank and subtract it from the sample spectra.
 3. The wavelength of maximum emission (λ_{em}) is identified from the peak of the corrected spectrum.

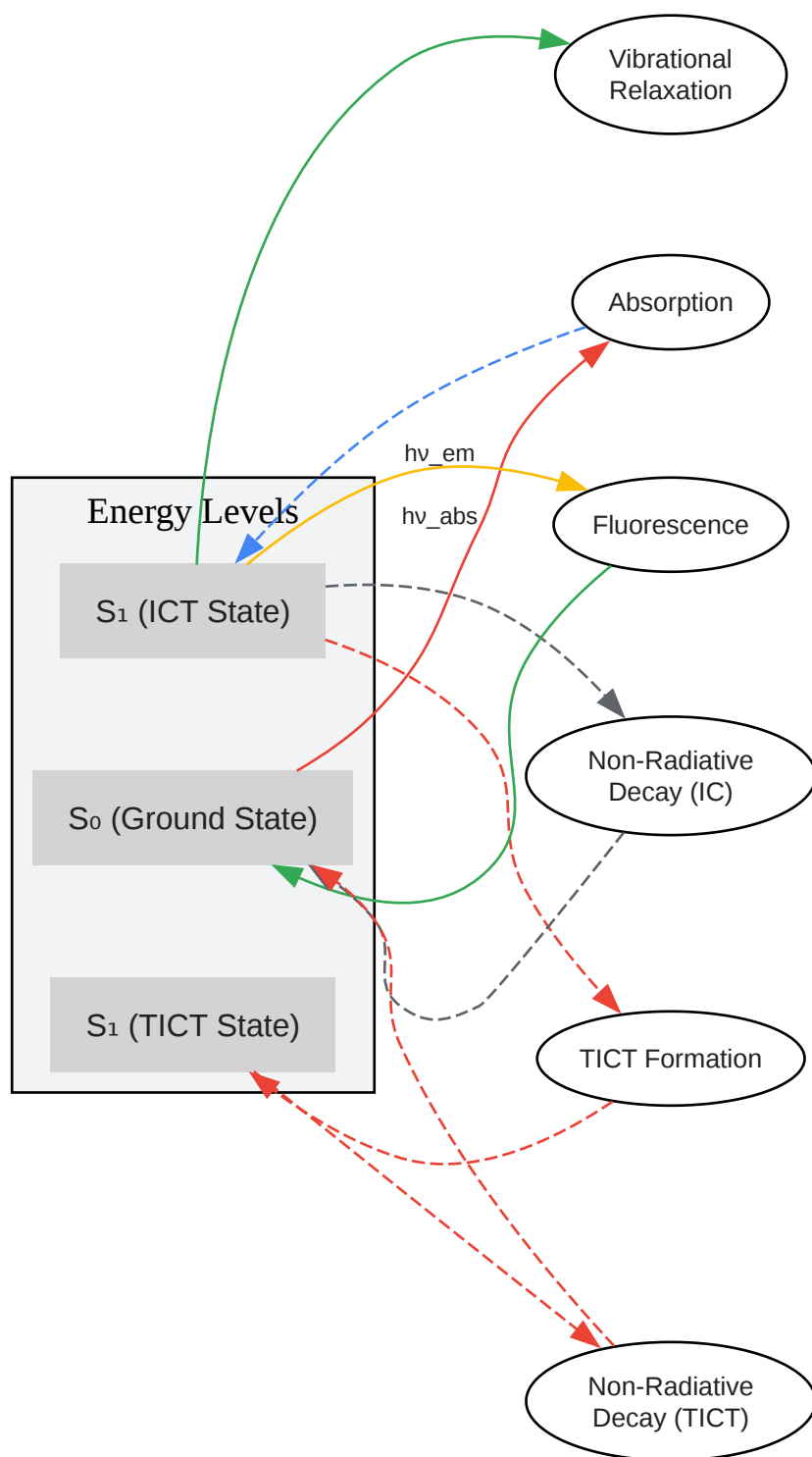
Quantum Yield Determination (Relative Method)

- Reference Standard: A well-characterized fluorescent standard with a known quantum yield in the same solvent is used. Coumarin 153 in ethanol is a suitable standard.[4]
- Procedure:
 1. Measure the absorbance and integrated fluorescence intensity of both the **Coumarin 152** sample and the reference standard under identical experimental conditions (excitation wavelength, slit widths).[2]
 2. The quantum yield of the sample ($\Phi_F(S)$) is calculated using the following equation[2]:
$$\Phi_F(S) = \Phi_F(R) * (I_S / I_R) * (A_R / A_S) * (n_S^2 / n_R^2)$$
Where:
 - $\Phi_F(R)$ is the quantum yield of the reference.
 - I is the integrated fluorescence intensity.

- A is the absorbance at the excitation wavelength.
- n is the refractive index of the solvent.
- Subscripts S and R denote the sample and reference, respectively.

Photophysical Pathway

The absorption and emission of light by **Coumarin 152** involves transitions between electronic energy states, which can be visualized using a Jablonski-style diagram. Upon absorption of a photon, the molecule is promoted from its ground state (S_0) to an excited singlet state (S_1). In polar solvents like ethanol, this excited state can undergo intramolecular charge transfer (ICT).^{[1][5]} The molecule then relaxes to the ground state through fluorescence emission or non-radiative decay pathways.^[6] In higher polarity solvents, a non-fluorescent twisted intramolecular charge transfer (TICT) state can also be involved, providing an additional non-radiative decay channel.^{[1][7]}



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Caption: Photophysical pathways of **Coumarin 152** in ethanol.

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